molecular formula C9H7F6N3 B5808009 2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B5808009
M. Wt: 271.16 g/mol
InChI Key: CNCSIVDINZDXOB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors to form the pyrimidine ring. Common reagents used in this step include ammonia or amines, and the reaction is often carried out under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a reaction with trifluoromethylating agents. This step may require the use of catalysts to facilitate the reaction.

    Addition of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction, using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carboxamide
  • 2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carboxylate

Uniqueness

2,6-Dimethyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2,6-dimethyl-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N3/c1-4-6(3-16)7(8(10,11)12,9(13,14)15)18-5(2)17-4/h1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCSIVDINZDXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)C)(C(F)(F)F)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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